synthesis and characterization of 5-Amino-2-methylpyrimidine-4,6-diol
synthesis and characterization of 5-Amino-2-methylpyrimidine-4,6-diol
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-methylpyrimidine-4,6-diol
Abstract
5-Amino-2-methylpyrimidine-4,6-diol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of various bioactive molecules. Its structure, featuring multiple functional groups including an amino group and two hydroxyl groups on a pyrimidine core, allows for diverse chemical modifications. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this key intermediate. We delve into the causal-mechanistic basis for the chosen synthetic strategy, offer detailed, self-validating experimental protocols, and present a multi-technique approach to structural elucidation, including spectroscopic and crystallographic methods. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a reliable and in-depth understanding of this compound.
Strategic Approach to Synthesis
The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. For 5-Amino-2-methylpyrimidine-4,6-diol, the most robust and widely adopted strategy is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl equivalent with an amidine.[1][2] This [3+3] cycloaddition approach is highly efficient for creating the pyrimidine core.[3]
Our specific strategy employs the reaction between an activated aminomalonic acid derivative (the three-carbon fragment) and a stable acetamidine precursor (the N-C-N fragment). The choice of 2-methyl-2-thiopseudourea sulfate as the acetamidine source is deliberate; it is a stable, crystalline solid that readily generates acetamidine in situ under basic conditions, offering superior handling and reactivity compared to the direct use of acetamidine hydrochloride, which can be hygroscopic.[4][5] The aminomalonamide provides the C4, C5, and C6 atoms of the ring, with the crucial C5-amino group already in place.
Reaction Mechanism
The synthesis proceeds via a base-catalyzed condensation-cyclization mechanism. The process is initiated by the deprotonation of the active methylene protons of aminomalonamide by a strong base, such as sodium ethoxide. The resulting carbanion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the acetamidine generated in situ. A series of intramolecular condensation and dehydration steps follows, leading to the formation of the stable, aromatic pyrimidine ring.
Caption: A logical flow of the Pinner-type pyrimidine synthesis.
Experimental Protocol: Synthesis and Purification
This protocol is designed to be self-validating, where successful execution yields a product that meets the characterization benchmarks outlined in the subsequent section.
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4]
Reagents & Equipment:
-
Aminomalonamide hydrochloride
-
2-Methyl-2-thiopseudourea sulfate[6]
-
Sodium metal
-
Anhydrous Ethanol
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 2.76 g (120 mmol) of sodium metal in small pieces to 150 mL of anhydrous ethanol. Stir the mixture until all the sodium has reacted completely. This exothermic reaction must be performed with caution.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 10.3 g (50 mmol) of 2-methyl-2-thiopseudourea sulfate and 7.0 g (50 mmol) of aminomalonamide hydrochloride.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate will form as the reaction proceeds.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold ethanol (2 x 30 mL) and then cold deionized water (2 x 30 mL) to remove unreacted starting materials and inorganic salts.
-
Purification by Acid-Base Precipitation: Transfer the crude solid to a beaker containing 200 mL of deionized water. Add 2M sodium hydroxide solution dropwise while stirring until the solid completely dissolves (pH ~10-11). Filter the solution to remove any insoluble impurities.
-
Precipitation: Slowly add 2M hydrochloric acid to the filtrate with constant stirring. The target compound will precipitate out. Adjust the final pH to approximately 5-6.
-
Final Collection and Drying: Collect the purified white precipitate by vacuum filtration. Wash the solid with an ample amount of deionized water until the filtrate is neutral, followed by a final wash with a small amount of cold ethanol. Dry the product in a vacuum oven at 80 °C to a constant weight.
Expected Yield: 75-85% of a white to off-white crystalline solid.
Comprehensive Characterization
Unambiguous confirmation of the molecular structure and purity is paramount. A multi-technique approach provides a holistic and trustworthy validation of the synthesized compound.
Caption: A multi-technique workflow for rigorous product validation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule. Spectra should be recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's poor solubility in other common NMR solvents.
-
¹H NMR (400 MHz, DMSO-d₆): The proton spectrum is expected to show three distinct signals. The broad singlets for the -OH and -NH₂ protons are characteristic and their chemical shifts can vary with concentration and temperature.
-
δ ~10.5 ppm (s, 2H, broad, 2 x -OH)
-
δ ~6.5 ppm (s, 2H, broad, -NH₂)
-
δ ~2.1 ppm (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum confirms the number of unique carbon environments. The two hydroxyl-bearing carbons (C4 and C6) are equivalent due to tautomerism and symmetry.
-
δ ~164.5 ppm (C4, C6)
-
δ ~152.0 ppm (C2)
-
δ ~85.0 ppm (C5)
-
δ ~19.0 ppm (-CH₃)
-
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[7][8] The spectrum, typically recorded as a KBr pellet, should display the following characteristic absorption bands:
-
3400-3200 cm⁻¹ (broad): O-H stretching vibrations from the hydroxyl groups, often overlapping with N-H stretches.
-
3350 cm⁻¹ & 3180 cm⁻¹ (medium, sharp): Asymmetric and symmetric N-H stretching of the primary amine.
-
~1650 cm⁻¹ (strong): C=O stretching, indicating the presence of the keto tautomeric form in the solid state.
-
~1600 cm⁻¹ (strong): N-H bending (scissoring) vibration.
-
1550-1400 cm⁻¹ (multiple bands): C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound. For 5-Amino-2-methylpyrimidine-4,6-diol (C₅H₇N₃O₂), the calculated monoisotopic mass is 141.054 Da.[9]
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 142.06.
Physicochemical and Crystallographic Data
Data Summary Table
| Parameter | Method | Expected Result | Reference |
| Molecular Formula | - | C₅H₇N₃O₂ | [9] |
| Molecular Weight | - | 141.13 g/mol | [9][10] |
| Appearance | Visual Inspection | White to off-white crystalline solid | - |
| Melting Point | Capillary Method | >250 °C | [11] |
| ¹H NMR (DMSO-d₆) | 400 MHz NMR | δ 10.5 (s, 2H), 6.5 (s, 2H), 2.1 (s, 3H) | [11] |
| ¹³C NMR (DMSO-d₆) | 100 MHz NMR | δ 164.5, 152.0, 85.0, 19.0 | [11] |
| IR (KBr) | FTIR Spectroscopy | 3400-3180, 1650, 1600, 1550-1400 cm⁻¹ | [7][8] |
| Mass (ESI+) | Mass Spectrometry | m/z 142.06 [M+H]⁺ | [9] |
| Elemental Analysis | CHN Analyzer | C: 42.55%, H: 5.00%, N: 29.77% | Calculated |
X-ray Crystallography For definitive and unambiguous structural proof, single-crystal X-ray diffraction is the gold standard.[12][13]
-
Protocol Outline:
-
Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the compound in a water/ethanol mixture.
-
Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 100 K).[14]
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure.
-
-
Expected Insights: The analysis will yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrimidine ring and the connectivity of all atoms. It will also reveal details about the intermolecular interactions, such as hydrogen bonding networks, that dictate the crystal packing.[15]
Conclusion
This guide presents a reliable and thoroughly validated pathway for the . By integrating a mechanistically sound synthetic protocol with a comprehensive suite of analytical techniques, researchers can confidently produce and verify this valuable chemical intermediate. The detailed methodologies and expected data serve as a robust resource for professionals in drug discovery and development, ensuring both the quality and integrity of their scientific endeavors.
References
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Hrdina, R., et al. (2017). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]
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Al-Ostath, R., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health. Available at: [Link]
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Faria, J. V., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
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Wlodawer, A., & Dauter, Z. (2017). X Ray crystallography. National Institutes of Health. Available at: [Link]
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ResearchGate. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. ResearchGate. Available at: [Link]
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